

# A Comparative Guide to the Functional Selectivity of Oliceridine (TRV130)

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## Compound of Interest

Compound Name: AMG9678

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This guide provides an objective comparison of the functional selectivity of Oliceridine (TRV130) and the conventional opioid, morphine. The information presented is supported by experimental data to aid in the understanding of biased agonism at the  $\mu$ -opioid receptor (MOR).

## Introduction to Functional Selectivity

G protein-coupled receptors (GPCRs), such as the  $\mu$ -opioid receptor, are key drug targets. Traditionally, ligands for these receptors were classified as agonists or antagonists. However, the concept of functional selectivity, or biased agonism, has emerged, revealing that ligands can preferentially activate one intracellular signaling pathway over another.<sup>[1]</sup> For the  $\mu$ -opioid receptor, activation of the G protein pathway is associated with analgesia, while the  $\beta$ -arrestin pathway is linked to adverse effects like respiratory depression and constipation.<sup>[2][3]</sup>

Oliceridine (TRV130) is a novel MOR agonist designed to be G protein-biased, aiming to provide potent analgesia with a wider therapeutic window and fewer side effects compared to conventional opioids like morphine.<sup>[4][5]</sup>

## Comparative In Vitro Functional Selectivity

The functional selectivity of Oliceridine and morphine has been characterized in vitro by assessing their ability to activate G protein signaling and recruit  $\beta$ -arrestin. The following tables

summarize the quantitative data from key studies.

## G Protein Activation ([<sup>35</sup>S]GTPγS Binding Assay)

This assay measures the binding of the non-hydrolyzable GTP analog, [<sup>35</sup>S]GTPγS, to Gα subunits upon receptor activation, which is a direct measure of G protein engagement.

Compound	EC <sub>50</sub> (nM)	E <sub>max</sub> (% of DAMGO)	Cell System
Oliceridine (TRV130)	98 ± 19	83 ± 2	HEK293 cells expressing human MOR
Morphine	31 ± 5	64 ± 2	HEK293 cells expressing human MOR
Data sourced from DeWire et al., 2013.			

## β-Arrestin 2 Recruitment (PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin 2 to the activated μ-opioid receptor.

Compound	EC <sub>50</sub> (nM)	E <sub>max</sub> (% of DAMGO)	Cell System
Oliceridine (TRV130)	2500 ± 500	29 ± 4	U2OS cells expressing human MOR
Morphine	200 ± 30	66 ± 3	U2OS cells expressing human MOR
Data sourced from DeWire et al., 2013.			

## Comparative Clinical Performance

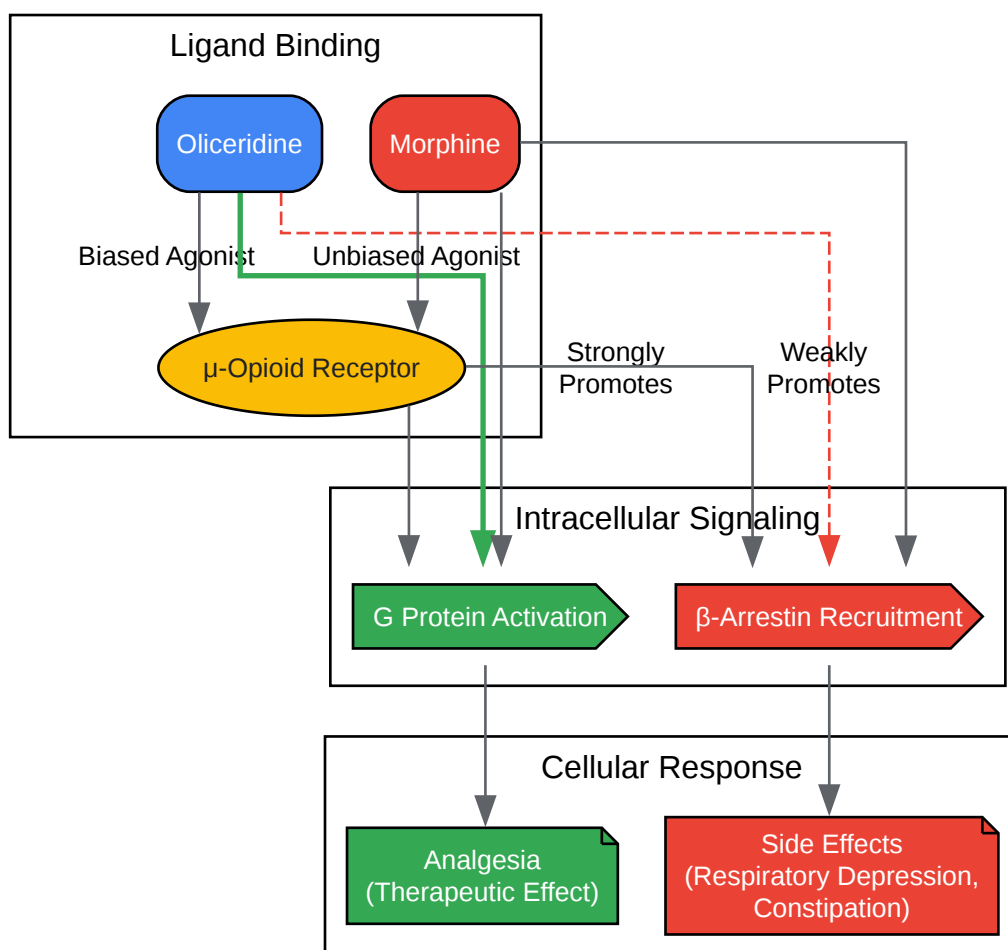
Clinical studies have compared the analgesic efficacy and safety profile of Oliceridine and morphine in patients with moderate to severe acute pain.

Feature	Oliceridine (TRV130)	Morphine
Analgesic Efficacy	Comparable or greater analgesia than morphine.	Standard of care for moderate to severe pain.
Onset of Action	Faster onset of meaningful pain relief.	Slower onset compared to Oliceridine.
Respiratory Depression	Less reduction in respiratory drive at equianalgesic doses.	Dose-dependent respiratory depression is a major limiting side effect.
Gastrointestinal Side Effects	Lower incidence of nausea and vomiting.	High incidence of nausea and vomiting.
Data from randomized controlled trials.		

## Signaling Pathways and Experimental Workflows

The diagrams below illustrate the signaling pathways of the  $\mu$ -opioid receptor and the workflows for the key experiments cited.

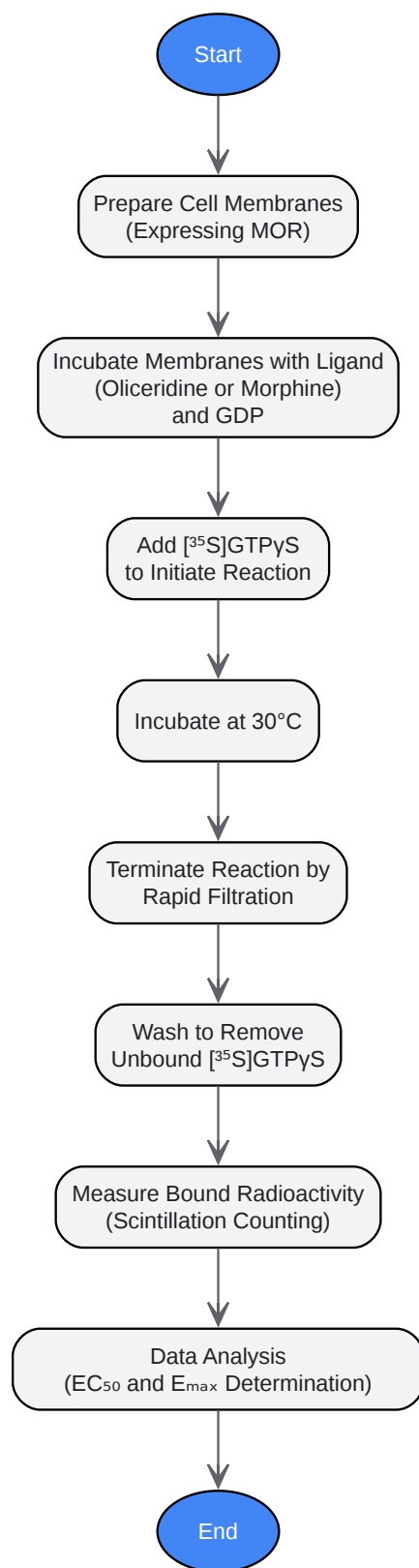
### $\mu$ -Opioid Receptor Signaling Pathways



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Caption: Signaling pathways of biased (Oliceridine) vs. unbiased (Morphine) MOR agonists.

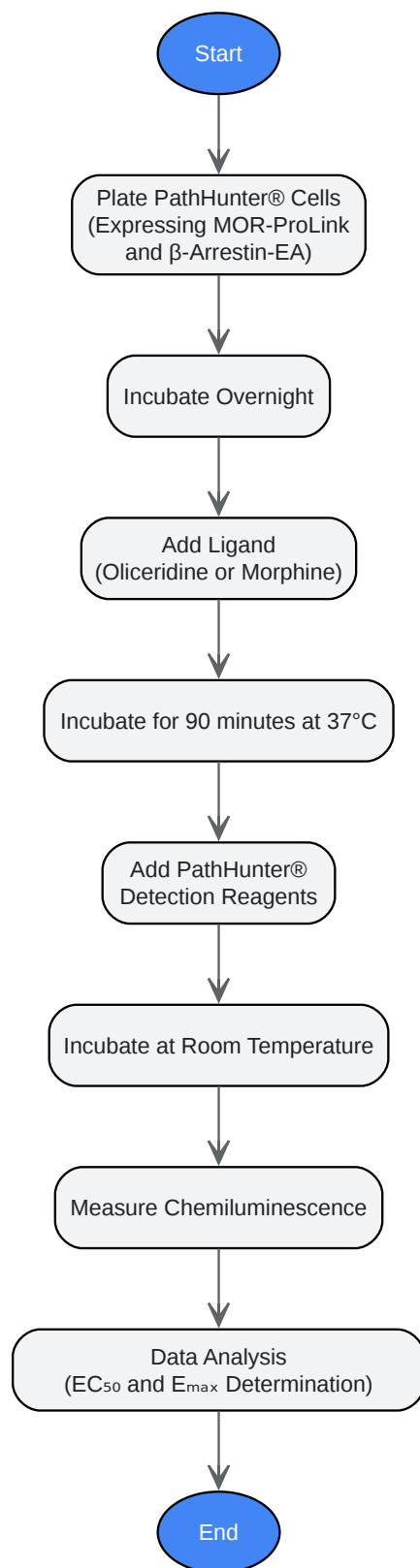
## Experimental Workflow: [ $^{35}$ S]GTPyS Binding Assay



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Caption: Workflow for the  $[^{35}\text{S}]\text{GTP}\gamma\text{S}$  binding assay to measure G protein activation.

## Experimental Workflow: PathHunter® $\beta$ -Arrestin Recruitment Assay



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Caption: Workflow for the PathHunter®  $\beta$ -arrestin recruitment assay.

## Experimental Protocols

### [<sup>35</sup>S]GTPyS Binding Assay Protocol

This protocol is a generalized procedure for measuring agonist-stimulated [<sup>35</sup>S]GTPyS binding to membranes from cells expressing the  $\mu$ -opioid receptor.

- Membrane Preparation:
  - Culture HEK293 cells stably expressing the human  $\mu$ -opioid receptor.
  - Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
  - Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  - Resuspend the membrane pellet in assay buffer and determine the protein concentration. Store aliquots at -80°C.
- Assay Procedure:
  - Thaw membrane aliquots on ice.
  - Prepare serial dilutions of the test compounds (Oliceridine, Morphine) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO<sub>4</sub>, 0.2 mM EGTA, pH 7.4).
  - In a 96-well plate, add assay buffer, GDP (final concentration 30  $\mu$ M), and the diluted test compounds.
  - Add the membrane suspension (10-20  $\mu$ g of protein per well).
  - Pre-incubate the plate at 30°C for 15-30 minutes.
  - Initiate the binding reaction by adding [<sup>35</sup>S]GTPyS (final concentration 0.05-0.1 nM).

- Incubate at 30°C for 60 minutes with gentle shaking.
- Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer.
- Dry the filter plate, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
  - Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
  - Plot the specific binding against the logarithm of the agonist concentration.
  - Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC<sub>50</sub> and E<sub>max</sub> values.

## PathHunter® β-Arrestin Recruitment Assay Protocol

This protocol is based on the DiscoverX PathHunter® assay, a widely used method for measuring β-arrestin recruitment.

- Cell Plating (Day 1):
  - Use a PathHunter® cell line engineered to co-express a ProLink™ (PK)-tagged μ-opioid receptor and an Enzyme Acceptor (EA)-tagged β-arrestin.
  - Resuspend cells in the provided cell plating reagent to the recommended density (e.g., 250,000 cells/mL for a 384-well plate).
  - Dispense the cell suspension into a 384-well white, clear-bottom tissue culture-treated microplate (e.g., 20 μL/well for 5,000 cells/well).
  - Incubate the plate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Agonist Addition (Day 2):



- Prepare serial dilutions of the test compounds (Oliceridine, Morphine) in the appropriate cell plating reagent.
- Add a small volume of the diluted compounds to the corresponding wells of the cell plate (e.g., 5  $\mu$ L).
- Incubate the plate for 90 minutes at 37°C.
- Detection (Day 2):
  - Prepare the PathHunter® Detection Reagent solution according to the manufacturer's instructions (mixing Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer).
  - Add the detection reagent solution to each well (e.g., 12.5  $\mu$ L).
  - Incubate the plate at room temperature for 60 minutes in the dark.
  - Read the chemiluminescent signal using a standard plate reader.
- Data Analysis:
  - Normalize the data to a positive control (e.g., a full agonist like DAMGO) and a vehicle control.
  - Plot the normalized response against the logarithm of the agonist concentration.
  - Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC<sub>50</sub> and E<sub>max</sub> values.

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